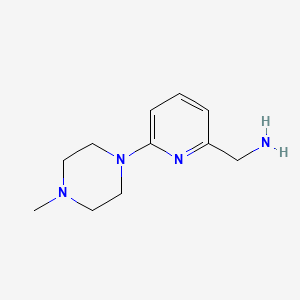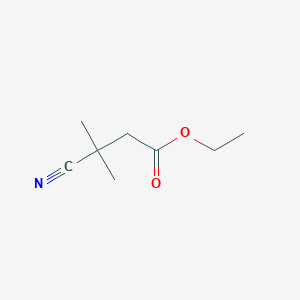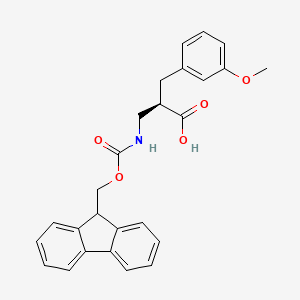![molecular formula C8H12N2O2 B13985081 3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
3-[(Dimethylamino)methylene]piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylamino)methylene]piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring substituted with a dimethylamino methylene group at the 3-position and carbonyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylene]piperidine-2,4-dione typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with 2,4-piperidinedione. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Dimethylamino)methylene]piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)methylene]piperidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, adhesives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[(Dimethylamino)methylene]piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparación Con Compuestos Similares
Piperidine-2,4-dione: Lacks the dimethylamino group, making it less versatile in certain reactions.
N-Methylpiperidine-2,4-dione: Contains a single methyl group, offering different reactivity and applications.
Spiro[indoline-3,2’-pyrrolidine-3’,3’‘-piperidine]-2,4’'-dione: A more complex structure with additional rings, used in different contexts .
Uniqueness: 3-[(Dimethylamino)methylene]piperidine-2,4-dione is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(dimethylaminomethylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-7(11)3-4-9-8(6)12/h5H,3-4H2,1-2H3,(H,9,12) |
Clave InChI |
UHBBJUPUNKDVKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1C(=O)CCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

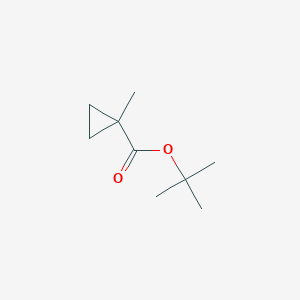
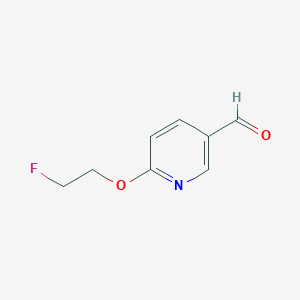
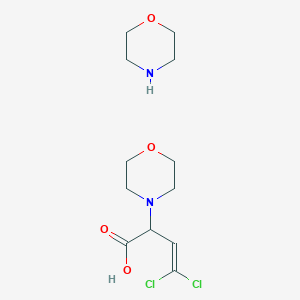


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
